molecular formula C13H13ClN2O3S B14199231 N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide CAS No. 833455-55-3

N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide

Katalognummer: B14199231
CAS-Nummer: 833455-55-3
Molekulargewicht: 312.77 g/mol
InChI-Schlüssel: SNPVCUNFLUMOJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide is a chemical compound with the molecular formula C13H13ClN2O3S It is known for its unique structure, which includes a chlorophenoxy group attached to a pyridine ring, further connected to an ethanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide typically involves the reaction of 4-chlorophenol with 3-bromopyridine under basic conditions to form the intermediate 3-(4-chlorophenoxy)pyridine. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy or pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[3-(4-chlorophenoxy)pyridin-4-yl]methanesulfonamide
  • N-[3-(4-chlorophenoxy)pyridin-4-yl]propylsulfonamide

Uniqueness

N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

833455-55-3

Molekularformel

C13H13ClN2O3S

Molekulargewicht

312.77 g/mol

IUPAC-Name

N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide

InChI

InChI=1S/C13H13ClN2O3S/c1-2-20(17,18)16-12-7-8-15-9-13(12)19-11-5-3-10(14)4-6-11/h3-9H,2H2,1H3,(H,15,16)

InChI-Schlüssel

SNPVCUNFLUMOJV-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.